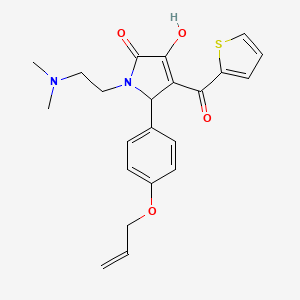
N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide, also known as DCTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
作用機序
The mechanism of action of N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide involves its ability to bind to specific proteins and enzymes, inhibiting their activity. This can lead to a variety of biochemical and physiological effects, depending on the target protein or enzyme.
Biochemical and Physiological Effects:
N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of bacterial and fungal growth, and the modulation of immune system activity. These effects are attributed to its ability to selectively target specific proteins and enzymes.
実験室実験の利点と制限
One of the main advantages of N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide is its high selectivity towards specific proteins and enzymes, which makes it a valuable tool compound for biochemistry research. However, its potency and specificity can also be a limitation, as it may not be effective against a wide range of targets.
将来の方向性
There are several future directions for N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide research, including the development of new drug candidates based on its structure, the identification of new protein targets, and the optimization of its pharmacological properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide, as well as its potential applications in other fields such as materials science and nanotechnology.
In conclusion, N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide is a synthetic compound with potential applications in medicinal chemistry and biochemistry research. Its high selectivity towards specific proteins and enzymes makes it a valuable tool compound, and its biochemical and physiological effects warrant further investigation. As research in this area continues, it is likely that N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide will continue to play an important role in advancing our understanding of the complex mechanisms underlying biological processes.
合成法
The synthesis of N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide involves the reaction of 3,4-dichlorophenyl isocyanate with 1-(1H-1,2,3-triazol-4-yl)methanamine in the presence of a base such as triethylamine. The resulting product is then treated with azetidine-1-carboxylic acid to obtain the final compound, N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide. This method has been reported to yield a high purity product with good yields.
科学的研究の応用
N-(3,4-Dichlorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and infectious diseases. It has also been investigated for its use as a tool compound in biochemistry research, as it can selectively target specific proteins and enzymes.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N5O/c14-11-2-1-10(5-12(11)15)17-13(21)19-6-9(7-19)8-20-4-3-16-18-20/h1-5,9H,6-8H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKDXIVJEYIJPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)CN3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)


![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)




![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)


